

# Application Notes and Protocols for TCS 359 in Cell Culture

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## Compound of Interest

Compound Name: TCS 359

Cat. No.: B1684614

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## Introduction

**TCS 359** is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1][2][3][4][5] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations, such as internal tandem duplications (ITD), can lead to constitutive activation of FLT3, a key driver in the pathogenesis of Acute Myeloid Leukemia (AML). **TCS 359** demonstrates significant inhibitory activity against FLT3, making it a valuable tool for cancer research and drug development, particularly for AML.[2][3] This document provides detailed information on the solubility of **TCS 359** in DMSO, its biological activity, and protocols for its application in cell culture experiments.

## Physicochemical and Biological Properties

Property	Value	Source
Molecular Weight	360.43 g/mol	[4][5]
Formula	C <sub>18</sub> H <sub>20</sub> N <sub>2</sub> O <sub>4</sub> S	[4][5]
CAS Number	301305-73-7	[3][4]
Purity	≥98%	[3][4][5]

## Solubility in DMSO

**TCS 359** is readily soluble in dimethyl sulfoxide (DMSO).[6] For cell culture applications, it is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted to the desired working concentration in the cell culture medium.

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Source
DMSO	15	41.61	[1]
DMSO	≥9	-	[2]
DMSO	10.81	30	[4][5]
DMSO	3	-	[7]

Note: The solubility of **TCS 359** may be reduced by moisture-absorbing DMSO; it is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[1]

## Biological Activity

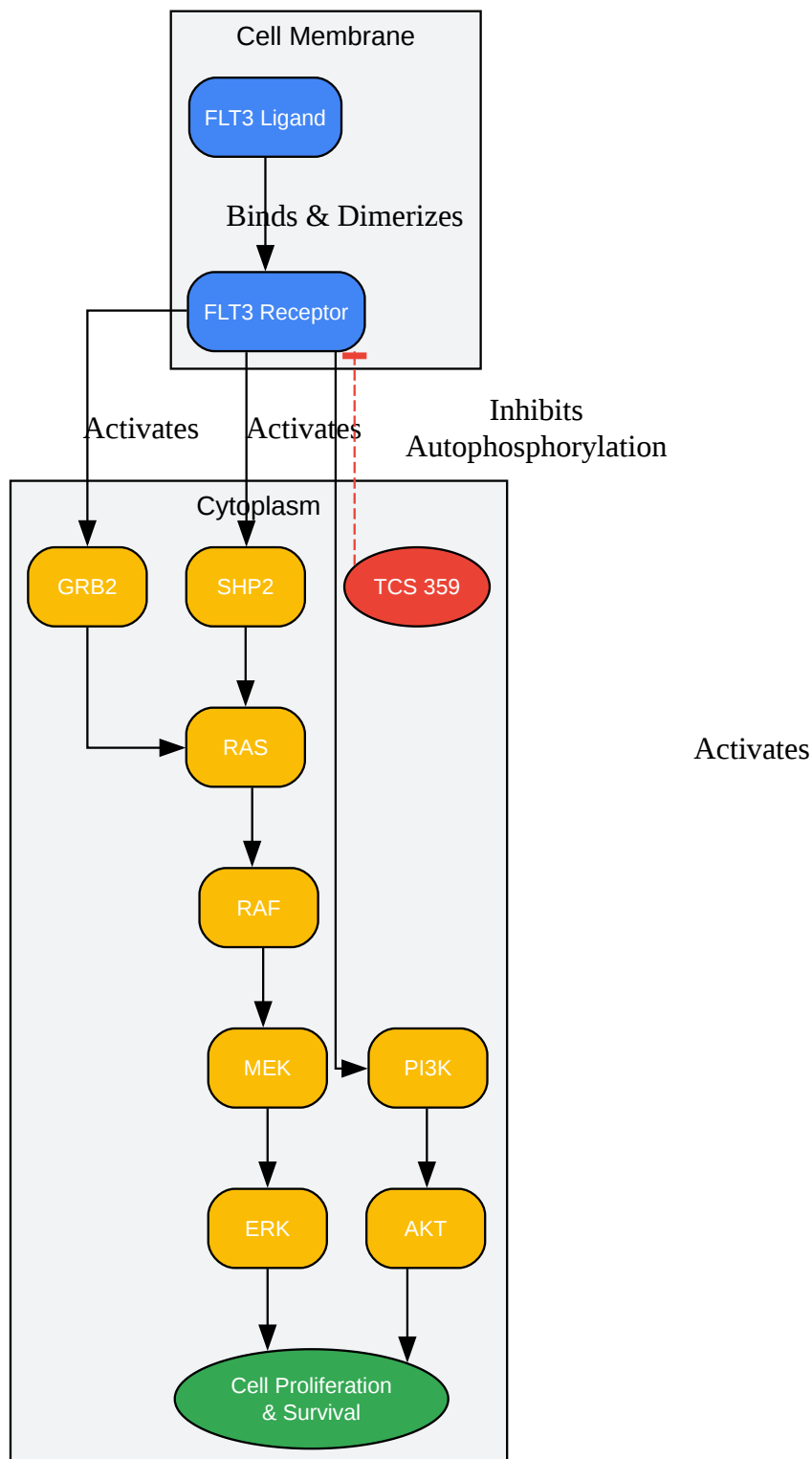
**TCS 359** is a potent inhibitor of FLT3 kinase activity and shows antiproliferative effects in cell lines with activating FLT3 mutations.

Target	IC <sub>50</sub> (nM)	Cell Line	IC <sub>50</sub> (nM)	Source
FLT3	42	Human acute myelocytic leukemia (MV4-11)	340	[1][3][4]
FLT3	27	Myelomonocytic leukemia (MV4-11)	410	[7]

## Signaling Pathway of FLT3 Inhibition by TCS 359

**TCS 359** exerts its effect by inhibiting the autophosphorylation of the FLT3 receptor. This blockage prevents the activation of downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.

## FLT3 Signaling Pathway Inhibition by TCS 359

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Caption: Inhibition of the FLT3 signaling cascade by **TCS 359**.

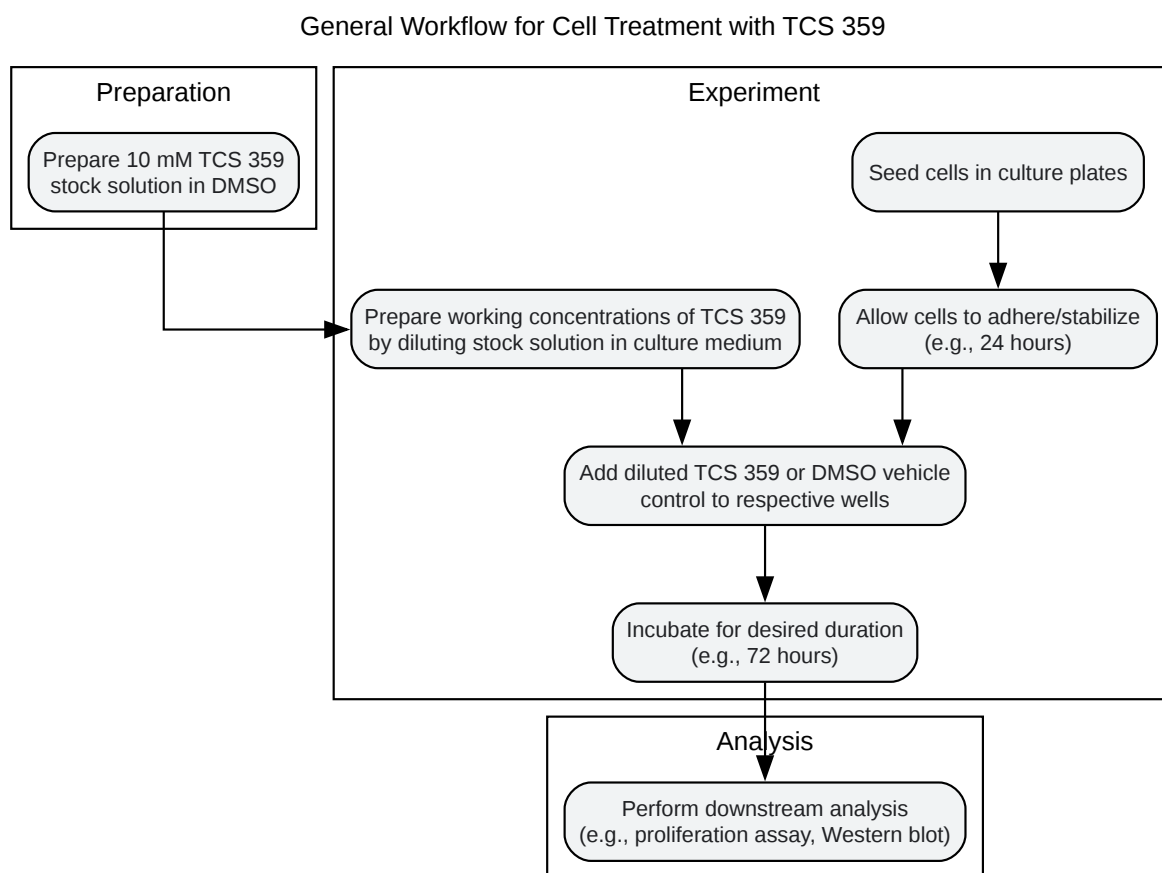
## Experimental Protocols

### Preparation of TCS 359 Stock Solution

- Materials:
  - **TCS 359** powder
  - Anhydrous DMSO
  - Sterile microcentrifuge tubes or vials
- Procedure:
  - To prepare a 10 mM stock solution, dissolve 3.60 mg of **TCS 359** (MW: 360.43 g/mol ) in 1 mL of anhydrous DMSO.
  - Vortex thoroughly to ensure complete dissolution.
  - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
  - Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[\[6\]](#)[\[8\]](#)

### General Cell Culture Treatment Protocol

This protocol provides a general guideline for treating adherent or suspension cells with **TCS 359**. Optimization may be required depending on the cell line and experimental design.



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Caption: A typical experimental workflow for cell-based assays.

## Cell Proliferation Assay (MV4-11 Cells)

This protocol is adapted from a method used to determine the antiproliferative effects of **TCS 359** on the human acute myeloid leukemia cell line, MV4-11.[1]

- Materials:
  - MV4-11 cells

- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and Penicillin/Streptomycin
- Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
- **TCS 359** stock solution (10 mM in DMSO)
- Sterile 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
- Luminometer
- Procedure:
  - Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS, Penicillin/Streptomycin, and 0.2 ng/mL GM-CSF.[\[1\]](#)
  - Seed 10,000 cells per well in 100 µL of culture medium into a 96-well plate.[\[1\]](#)
  - Prepare serial dilutions of **TCS 359** in the culture medium from the 10 mM stock solution. A final concentration range of approximately 0.1 µM to 5 µM is a reasonable starting point.[\[1\]](#)
  - Add the diluted **TCS 359** or a DMSO vehicle control (at the same final concentration as the highest **TCS 359** dose) to the wells. The final DMSO concentration in the culture medium should ideally be kept below 0.1% to minimize solvent toxicity.
  - Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO<sub>2</sub>).[\[1\]](#)
  - At the end of the incubation period, measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's instructions. This involves adding an equal volume of the reagent to each well and quantifying the luminescent signal.[\[1\]](#)
  - Calculate the IC<sub>50</sub> value by plotting the percentage of cell growth inhibition against the log concentration of **TCS 359**.

## Safety and Handling

**TCS 359** is intended for laboratory research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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